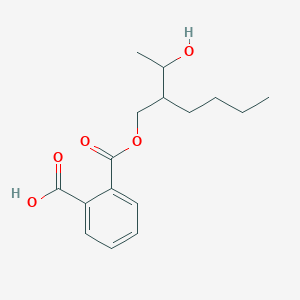

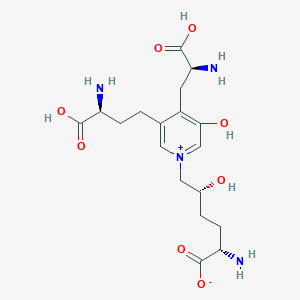

2,5-二甲基嘧啶-4,6-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions that include the formation of key intermediates and the use of specific reagents to introduce various functional groups. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases a route that could be adapted for the synthesis of compounds like 2,5-Dimethylpyrimidine-4,6-diol. This process involves treatments such as diazotization, coupling reactions, and hydrogenolysis to achieve the desired functionalization of the pyrimidine core (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2,5-Dimethylpyrimidine-4,6-diol, can be characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These techniques provide information on the arrangement of atoms within the molecule and the types of functional groups present. For instance, the structure of a closely related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, was characterized using these methods, indicating how structural analyses for 2,5-Dimethylpyrimidine-4,6-diol might be conducted (Atay et al., 2018).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can undergo reactions such as cycloadditions, tautomerizations, and substitutions, which are crucial for modifying their chemical structure and properties. For example, reactions involving 6-[(dimethylamino)methylene]aminouracil with heterocumulenes result in the formation of novel pyrimido[4,5-d]pyrimidines, illustrating the chemical versatility of the pyrimidine ring (Prajapati & Thakur, 2005).

科学研究应用

抗菌和抗真菌活性

嘧啶衍生物的一项重要应用是探索其抗菌和抗真菌潜力。例如,合成了三种新的嘧啶衍生物,并筛选了它们对革兰氏阳性菌和革兰氏阴性菌以及一种致病真菌的活性。研究结果显示出对这些生物的显着活性,其中一种化合物对枯草芽孢杆菌、大肠杆菌和金黄色葡萄球菌的活性高于敏感范围 (Z. Khan 等,2015)。

分子结构表征和 DNA 相互作用

嘧啶衍生物因其分子结构和与 DNA 的相互作用而受到研究。例如,一项研究重点关注嘧啶化合物的合成,通过各种光谱测量分析其结构并评估其 DNA 切割活性。这项研究提供了化合物与 DNA 相互作用的见解,尽管它发现对 pBR 322 DNA 没有显着的破坏作用 (Çiğdem Karabacak Atay 等,2018)。

药物开发的共晶形成

涉及嘧啶单元的共晶的形成为科学探索提供了另一条途径。此类研究已经制备了与各种羧酸的共晶,探索了嘧啶环的氢键合潜力。这些发现对于理解分子相互作用和设计具有改进性能的药物至关重要 (A. Rajam 等,2018)。

新型化合物和材料的合成

对嘧啶衍生物的研究还扩展到具有材料科学应用潜力的新型化合物的合成。例如,通过涉及嘧啶的醛醇缩合反应合成了新型共轭聚合物,突出了制造新型半导体材料的潜力 (S. S. Gunathilake 等,2013)。

光致发光和电子特性

嘧啶基化合物的发光特性对于光电器件的应用尤为重要。一项关于具有嘧啶配体的低维碘化亚铜(I)配合物的研究揭示了可调谐的光致发光特性,这对于发光器件的开发至关重要 (Nobuo Kitada & T. Ishida, 2014)。

作用机制

Target of Action

This compound belongs to the class of organic compounds known as hydroxypyrimidines , which are organic compounds containing a hydroxyl group attached to a pyrimidine ring .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, such as dihydrofolate reductase (dhfr), egfr and her-2 tyrosine kinases, and cyclin-dependent kinases .

Biochemical Pathways

Pyrimidine derivatives have been reported to be involved in various biological processes, including the suppression of nitric oxide production .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Some pyrimidine derivatives have been reported to inhibit immune-activated nitric oxide production .

属性

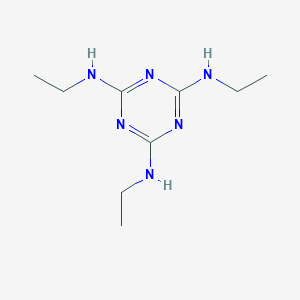

IUPAC Name |

4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDSMEIYCNSPIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285008 |

Source

|

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrimidine-4,6-diol | |

CAS RN |

1194-74-7 |

Source

|

| Record name | 1194-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)